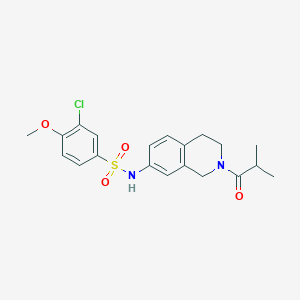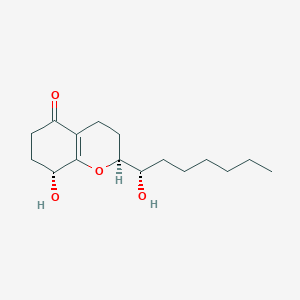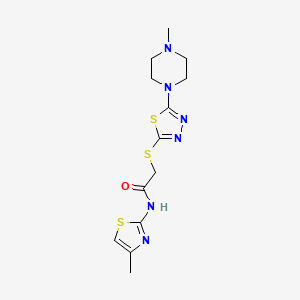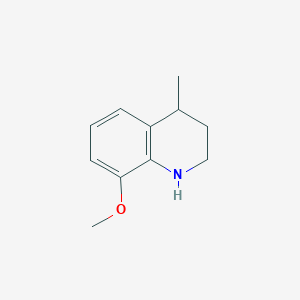![molecular formula C9H9BrN2O B2758225 {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 217435-70-6](/img/structure/B2758225.png)
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound with the molecular formula C9H9BrN2O. It is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol typically involves the bromination of 8-methylimidazo[1,2-a]pyridine followed by a hydroxymethylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The hydroxymethylation can be achieved using formaldehyde and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxymethyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-8-methylimidazo[1,2-a]pyridine: Lacks the hydroxymethyl group, which may affect its biological activity and reactivity.
8-Methylimidazo[1,2-a]pyridine: Lacks both the bromine and hydroxymethyl groups, making it less reactive and potentially less biologically active.
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: Contains an additional methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of both bromine and hydroxymethyl groups in {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol makes it a unique compound with distinct reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Propiedades
IUPAC Name |
(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHVGHRVDFCSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2758142.png)



![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)

![6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2758153.png)






